N1-(2,2-dimethoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2,2-dimethoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a synthetic organic compound It is characterized by the presence of an oxalamide group, a dimethoxyethyl group, and a tosyloxazolidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-dimethoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Oxalamide Core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the Dimethoxyethyl Group: This step involves the reaction of the intermediate with 2,2-dimethoxyethanol in the presence of a suitable catalyst.
Attachment of the Tosyloxazolidinylmethyl Group: This is usually done by reacting the intermediate with a tosylated oxazolidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(2,2-dimethoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tosyloxazolidinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May be studied for its interactions with biological molecules.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N1-(2,2-dimethoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N1-(2,2-dimethoxyethyl)-N2-(methyl)oxalamide: Lacks the tosyloxazolidinylmethyl group.
N1-(2,2-dimethoxyethyl)-N2-((3-hydroxyoxazolidin-2-yl)methyl)oxalamide: Contains a hydroxy group instead of a tosyl group.
Uniqueness
N1-(2,2-dimethoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is unique due to the presence of the tosyloxazolidinylmethyl group, which may confer specific reactivity and properties not found in similar compounds.
Properties
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O7S/c1-12-4-6-13(7-5-12)28(23,24)20-8-9-27-14(20)10-18-16(21)17(22)19-11-15(25-2)26-3/h4-7,14-15H,8-11H2,1-3H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBKJVOOWFCTQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.